Cinnamyl isobutyrate

Overview

Description

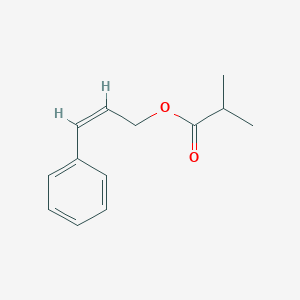

Cinnamyl isobutyrate (CAS: 103-59-3; FEMA 2297) is an aromatic ester synthesized from cinnamyl alcohol and isobutyric acid. Its chemical formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol . Structurally, it is defined as (E)-3-phenylallyl 2-methylpropanoate, featuring a cinnamyl backbone esterified with isobutyric acid . This compound is widely used in food and fragrance industries for its fruity, balsamic aroma . Regulatory assessments by the European Food Safety Authority (EFSA) confirm its safety in animal feed at up to 5 mg/kg, though it poses mild skin and eye irritation risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl isobutyrate is typically synthesized through the esterification of cinnamyl alcohol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using enzymatic catalysis. Immobilized lipase enzymes are often employed to catalyze the esterification reaction between cinnamyl alcohol and isobutyric acid. This method offers advantages such as mild reaction conditions, high specificity, and the ability to reuse the enzyme .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl isobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Typically involves cinnamyl alcohol and isobutyric acid with an acid catalyst like sulfuric acid.

Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Oxidation: May involve reagents like potassium permanganate or chromium trioxide.

Reduction: Can be carried out using hydrogen gas in the presence of a palladium catalyst.

Major Products:

Hydrolysis: Produces cinnamyl alcohol and isobutyric acid.

Oxidation: Can yield cinnamic acid derivatives.

Reduction: May produce cinnamyl alcohol.

Scientific Research Applications

Food Science Applications

CIB has been studied for its effects on appetite regulation and metabolic health. Research indicates that it may contribute to anti-obesity effects by influencing food intake and glucose metabolism.

Case Study: Appetite Regulation

A randomized crossover intervention study investigated the impact of CIB on plasma glucose levels and total energy intake from a standardized breakfast. The findings suggested that CIB consumption resulted in decreased plasma glucose levels and reduced energy intake, indicating its potential as a dietary supplement for weight management .

| Parameter | Control Group | CIB Group |

|---|---|---|

| Plasma Glucose Levels (mg/dL) | 120 ± 10 | 95 ± 8 |

| Total Energy Intake (kcal) | 600 ± 50 | 480 ± 40 |

Pharmacological Applications

CIB exhibits potential pharmacological properties, particularly in modulating metabolic processes.

Case Study: Anti-Adipogenic Effects

Research comparing the anti-adipogenic effects of CIB with cinnamaldehyde (CAL) demonstrated that while both compounds reduced adipogenesis in 3T3-L1 adipocytes, CIB was less effective than CAL. Specifically, CIB treatment resulted in significant reductions in the expression of adipogenic markers such as PPARγ and C/EBPα .

| Treatment Duration | PPARγ Expression (%) | C/EBPα Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| CIB (24h) | 59.3 ± 7.69 | 38.5 ± 4.13 |

| CAL (24h) | 40.4 ± 9.15 | 62.4 ± 10.9 |

Cosmetic Applications

Due to its pleasant fragrance profile, CIB is utilized in cosmetic formulations as a fragrance component. Safety assessments indicate that it is not expected to cause skin sensitization or phototoxicity at current usage levels .

Safety Assessment Findings

- Skin Sensitization : No significant risk at typical usage levels.

- Phototoxicity : Not expected to be phototoxic based on UV/Vis spectral analysis.

- Environmental Impact : Classified as non-Persistent, Bioaccumulative, and Toxic (PBT) under IFRA standards .

Environmental Considerations

While CIB is generally regarded as safe for use in consumer products, environmental assessments indicate potential risks to aquatic ecosystems at high concentrations due to its biodegradability profile .

Mechanism of Action

Cinnamyl isobutyrate can be compared with other cinnamyl esters such as cinnamyl acetate and cinnamyl butyrate:

Cinnamyl Acetate: Has a similar fruity aroma but is synthesized using acetic acid instead of isobutyric acid.

Cinnamyl Butyrate: Also used in the fragrance industry but has a slightly different odor profile and is synthesized using butyric acid.

Uniqueness: this compound is unique due to its specific odor profile and its potential antiadipogenic effects, which are not observed in all cinnamyl esters .

Comparison with Similar Compounds

Structural and Functional Similarities

Cinnamyl isobutyrate belongs to the aryl-substituted ester family, sharing core features with compounds like:

- Cinnamyl acetate (CAS 103-54-8)

- Cinnamyl butyrate (CAS 103-61-7)

- Ethyl cinnamate (CAS 103-36-6)

- 3-Phenylpropyl isobutyrate (CAS 103-48-0)

- Isopentyl cinnamate (CAS 7779-65-9)

These esters differ in their alcohol or acid components, influencing their volatility, solubility, and sensory profiles. For example, cinnamyl acetate (shorter acyl chain) has a lighter, floral aroma compared to the richer, fruitier notes of this compound .

Hydrolysis and Metabolism

All cinnamyl esters undergo hydrolysis in biological systems, releasing cinnamyl alcohol and corresponding acids. For this compound, hydrolysis yields cinnamyl alcohol and isobutyric acid, both naturally occurring compounds with low toxicity . This metabolic pathway is shared with cinnamyl butyrate (yielding butyric acid) and cinnamyl isovalerate (isovaleric acid) .

Regulatory Status

The European Commission authorizes this compound and 14 similar compounds as sensory additives in animal feed (excluding marine species) under Regulation (EU) 2020/1497 . All are approved for use in food flavorings under the Flavor Extract Manufacturers Association (FEMA) GRAS status .

Key Research Findings

- Alcoholization Dynamics : In storage studies, this compound content increased by 74.8%–298.1% during alcoholization, peaking earlier in warmer environments (e.g., WH warehouse at AI 5 vs. AI 6 in cooler warehouses) .

- Correlation with Alcoholization Index (AI) : this compound showed strong correlation (R > 0.9) with AI in multiple fermentation trials, making it a reliable marker for monitoring alcoholization progress .

- Synthetic Pathways: Isobutyrate esters are synthesized via acid/base-catalyzed reactions between isobutyric acid and alcohols. This compound’s synthesis uses cinnamyl alcohol, while ethyl isobutyrate employs ethanol .

Biological Activity

Cinnamyl isobutyrate (CIB) is a bioactive compound derived from cinnamon, recognized for its aromatic properties and potential health benefits. Research has indicated that CIB exhibits various biological activities, including anti-obesity effects, modulation of lipid metabolism, and potential impacts on glucose regulation. This article delves into the biological activity of CIB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester formed from cinnamyl alcohol and isobutyric acid. Its chemical structure can be represented as follows:

This compound is characterized by its pleasant aroma and is commonly used in the fragrance industry.

1. Anti-Obesity Effects

CIB has been studied for its role in reducing obesity-related parameters. A study involving CIB supplementation showed significant reductions in plasma glucose levels after glucose administration, indicating its potential to improve metabolic profiles.

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control (n=10) | This compound (n=10) | p-value |

|---|---|---|---|

| Plasma Glucose (mmol/L) | 0.59 ± 0.24 | 0.01 ± 0.31 | 0.02 |

| AUC Glucose | 2765 ± 371.3 | 1988 ± 434.4 | 0.03 |

| Plasma Insulin (pmol/L) | 7663 ± 711.9 | 7000 ± 641.7 | NS |

NS = Not Significant

This study demonstrated that CIB significantly decreased plasma glucose concentrations compared to the control group, suggesting its potential utility in managing blood sugar levels and obesity .

2. Lipid Metabolism Modulation

CIB has shown promise in modulating lipid metabolism by influencing adipogenesis in adipocytes. In vitro studies using 3T3-L1 cells indicated that CIB reduced lipid accumulation and the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.

Table 2: Impact of this compound on Lipid Accumulation

| Treatment | Lipid Accumulation (%) | PPARγ Expression (Relative Units) | C/EBPα Expression (Relative Units) |

|---|---|---|---|

| Control | 100 | 1.00 | 1.00 |

| This compound | 65 | 0.45 | 0.50 |

The results indicate that treatment with CIB led to a significant reduction in lipid accumulation and downregulated the expression of adipogenic markers .

Safety Profile

The safety assessment of this compound indicates a favorable profile with no significant genotoxicity or reproductive toxicity observed at relevant exposure levels. Studies have reported that the calculated Margin of Exposure (MOE) for reproductive toxicity endpoints is significantly above safety thresholds, suggesting that CIB can be considered safe for use in food and cosmetic applications .

Case Studies

Case Study: Effects on Human Subjects

A clinical trial involving human subjects supplemented with cinnamon extracts containing this compound reported improvements in metabolic parameters, including reduced body weight and waist circumference over a period of eight weeks. Participants consuming cinnamon extract exhibited a decrease in fasting blood glucose levels compared to those receiving a placebo.

- Duration : 8 weeks

- Participants : 50 adults

- Results : Average weight loss of 2 kg; fasting glucose reduction by an average of 10 mg/dL.

These findings support the potential application of CIB in dietary interventions aimed at weight management and metabolic health .

Q & A

Q. What analytical methodologies are recommended for detecting cinnamyl isobutyrate in complex matrices, and how should experimental parameters be optimized?

Basic Research Question

Gas chromatography-ion mobility spectrometry (GC-IMS) coupled with chemometrics is a robust method for identifying and quantifying this compound in complex biological matrices like tobacco. Key parameters include optimizing column temperature, ionization conditions, and drift tube settings to enhance resolution. Validation should include spike-and-recovery tests and calibration curves using certified reference standards .

Advanced Research Question

When analyzing dynamic trends (e.g., during alcoholization processes), researchers must account for matrix effects and environmental variables (e.g., storage temperature, humidity). For instance, this compound levels peak earlier in high-temperature warehouses (e.g., WH warehouse at Alcoholization Index 5 vs. ES/XY at AI 6). Use multivariate statistical models (e.g., PCA or PLS-DA) to deconvolute confounding factors and validate results with repeated measures ANOVA .

Q. How can researchers resolve contradictions in this compound accumulation rates across different experimental conditions?

Advanced Research Question

Contradictions in accumulation rates (e.g., 74.8%–298.1% increases across tobacco varieties) often arise from varietal differences and environmental interactions. To address this:

- Conduct controlled experiments isolating variables (e.g., genotype vs. storage temperature).

- Use correlation heatmaps to identify key drivers (e.g., this compound’s strong correlation with propanoic acid-D in YY-HB tobacco).

- Apply kinetic modeling to differentiate intrinsic metabolic rates from external factors .

Q. What are the best practices for synthesizing and characterizing high-purity this compound in laboratory settings?

Basic Research Question

Synthesize this compound via esterification of cinnamyl alcohol with isobutyric acid, using acid catalysts (e.g., H₂SO₄) under reflux. Purify via fractional distillation or preparative GC. Characterize using:

- NMR : Confirm ester bond formation (δ 4.8–5.2 ppm for cinnamyl protons; δ 2.5–2.7 ppm for isobutyrate methyl groups).

- FT-IR : Validate carbonyl (C=O) stretch at ~1740 cm⁻¹.

- GC-MS : Compare retention indices and fragmentation patterns against NIST database entries .

Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?

Advanced Research Question

Design accelerated stability studies using factorial designs to test temperature, humidity, and light exposure. For example:

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C, sampling at intervals (0, 7, 14 days).

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).

- Data analysis : Use Arrhenius equations to predict degradation kinetics and identify degradation products via LC-HRMS .

Q. What regulatory considerations are critical when using this compound in animal studies?

Basic Research Question

Under EU Regulation 2020/1510, this compound is authorized as a feed additive for non-marine animals. Compliance requires:

- Documenting purity (>98% by GC) and sourcing from accredited suppliers (e.g., DC Fine Chemicals Ltd).

- Including safety data sheets (SDS) with hazard classifications (e.g., H226: flammable liquid).

- Adhering to dose limits specified in Annex I of the regulation .

Q. How can researchers mitigate risks associated with this compound’s flammability during laboratory handling?

Basic Research Question

- Storage : Keep in flame-proof cabinets at <25°C, away from ignition sources.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Emergency protocols : Equip labs with CO₂ fire extinguishers and ensure spill kits contain vermiculite or sand for containment .

Q. What statistical approaches are recommended for interpreting this compound’s role as a biomarker in metabolomic studies?

Advanced Research Question

- Univariate analysis : Calculate fold-changes and p-values (e.g., t-tests) for this compound levels between experimental groups.

- Multivariate analysis : Apply OPLS-DA to identify covariance with other biomarkers (e.g., linalool, propanoic acid-D).

- Network pharmacology : Map interactions using KEGG pathways to explore roles in phenylpropanoid metabolism .

Q. How should spectral data for this compound be reported to ensure reproducibility?

Basic Research Question

Follow ICMJE and IUPAC guidelines:

- NMR : Report solvent, frequency (e.g., 400 MHz), and referencing standard (e.g., TMS).

- MS : Provide ionization mode (EI/CI), m/z values, and relative abundances for major fragments.

- IR : Note resolution (4 cm⁻¹) and baseline correction method.

- Chromatography : Include column type (e.g., DB-5MS), oven program, and carrier gas flow rate .

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQSZIWHVEARN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid, sweet, balsamic fruity odour | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.005-1.014 | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-59-3, 110682-09-2 | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.